5-Chloro-2-methoxypyridin-3-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-2-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVZLBYUUJGCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669291 | |
| Record name | 5-Chloro-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886373-70-2 | |
| Record name | 5-Chloro-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 5 Chloro 2 Methoxypyridin 3 Amine
Precursor Synthesis and Derivatization Strategies
The synthesis of 5-Chloro-2-methoxypyridin-3-amine relies on the careful orchestration of functional group introductions and modifications on the pyridine (B92270) ring. Key strategies involve the use of halogenated precursors, controlled chlorination, and the introduction of the methoxy (B1213986) group.
Synthesis from 5-Bromo-2-methoxypyridin-3-amine (B1520566)
While direct synthesis from 5-Bromo-2-methoxypyridin-3-amine is not extensively documented in the provided results, the transformation of a bromo-substituted pyridine to a chloro-substituted one is a known chemical process, often achievable through halogen exchange (halex) reactions. The synthesis of related bromo-methoxy-pyridine precursors is well-established. For instance, 2-bromo-5-methoxypyridine (B47582) can be prepared from 2-amino-5-methoxypyridine (B21397) by dissolution in hydrobromic acid, followed by the addition of bromine and sodium nitrite (B80452). chemicalbook.com Another approach involves the reflux of 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in methanol (B129727) to yield 5-bromo-2-methoxypyridine (B44785) with high efficiency. chemicalbook.com The bromo-analogs, such as 6-Bromo-2-methoxypyridin-3-amine (B113220), are commercially available building blocks. bldpharm.com
Chlorination of Pyridine Precursors
The direct chlorination of aminopyridine precursors is a common and economically viable method for producing chloro-aminopyridines. However, this approach presents challenges in controlling regioselectivity and preventing over-chlorination to di- or polychlorinated products. google.com The strong activating effect of the amino group makes the pyridine ring highly susceptible to electrophilic attack.
To mitigate these issues, chlorination is often performed in a strongly acidic medium. This is believed to proceed through the formation of a protonated aminopyridine species, which then undergoes selective monochlorination. google.com For example, the chlorination of 2-aminopyridine (B139424) in a strong acid medium can selectively produce 2-amino-5-chloropyridine. google.com A similar strategy could be applied to a precursor like 2-methoxypyridin-3-amine (B1301888) to introduce the chlorine atom at the 5-position. Methods using hydrochloric acid and an oxidizing agent like hydrogen peroxide have also been developed to avoid the direct use of chlorine gas. google.com
Table 1: Chlorination Strategies for Aminopyridine Precursors
| Precursor | Chlorinating Agent/Conditions | Product | Key Challenges |
|---|---|---|---|
| 3-Aminopyridine (B143674) | Various chlorinating agents | 3-Amino-5-chloropyridine | Regioselectivity, over-chlorination |
| 2-Aminopyridine | Cl₂ in strong acid medium | 2-Amino-5-chloropyridine | Controlling reaction to prevent di-chlorination google.com |
Introduction of Methoxy Group in Pyridine Ring
The introduction of a methoxy group onto the pyridine ring is typically achieved through nucleophilic substitution of a leaving group, such as a halogen, with a methoxide (B1231860) source. For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide can selectively yield the 2-methoxy derivative as the main product. nih.gov This regioselectivity is influenced by the reaction solvent and other substituents on the ring. nih.gov This general methodology suggests that a precursor such as 2,5-dichloropyridin-3-amine could potentially be selectively methoxylated at the 2-position to furnish the desired this compound.
Catalytic Reactions in the Synthesis of this compound and its Analogs
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of halogenated pyridines, including this compound and its analogs. nih.govrsc.org These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of complex molecules. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, is a powerful method for forming C-N bonds and synthesizing arylated amines. nih.govccspublishing.org.cn Conversely, reactions like the Suzuki, Hiyama, and Stille couplings are used to form new C-C bonds by coupling an organometallic reagent with a halide. mdpi.comorganic-chemistry.org The chloro-substituent on this compound makes it a suitable substrate for such transformations, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The development of specialized phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these reactions, particularly for less reactive chloro-heterocycles. researchgate.netnih.gov
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a versatile and widely used palladium-catalyzed process for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. organic-chemistry.orgnih.gov This reaction is noted for its tolerance of a wide range of functional groups and generally good yields. nih.gov
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org
A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001), a close analog of the target compound, with various arylboronic acids demonstrates the utility of this reaction. nih.govmdpi.com The reactions were carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) in a dioxane/water solvent system. mdpi.com This methodology can be directly applied to this compound to synthesize a library of 5-aryl-2-methoxypyridin-3-amines. The reactivity of chloro-pyridines in Suzuki couplings, while typically lower than their bromo-counterparts, can be enhanced through the use of electron-rich and bulky phosphine ligands. researchgate.netnih.gov
Table 2: Suzuki Cross-Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids mdpi.com
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 75 |
| 4-Methylphenylboronic acid | 5-(4-methylphenyl)-2-methylpyridin-3-amine | 80 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 70 |
This reaction highlights the potential for creating a diverse range of derivatives from this compound, which are valuable for further chemical and pharmaceutical research.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. google.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. google.com While a direct Buchwald-Hartwig amination to install the amino group at the C3 position of a pre-existing 5-chloro-2-methoxypyridine (B1587985) scaffold is a plausible strategy, published examples directly pertaining to this specific transformation are scarce.
However, the feasibility of this approach can be inferred from the successful amination of structurally similar chloropyridines. For instance, the Buchwald-Hartwig amination of various aryl chlorides has been extensively studied, demonstrating the general applicability of this method. Key to the success of these reactions is the choice of the palladium precursor, the phosphine ligand, and the base.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85-95 | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 80-92 | |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | Cs₂CO₃ | Water | 80 | 75-90 | sigmaaldrich.com |
This table presents generalized conditions for the Buchwald-Hartwig amination of aryl chlorides and serves as a model for the potential synthesis of this compound.
A potential synthetic route could involve the amination of a hypothetical 3-halo-5-chloro-2-methoxypyridine precursor. The regioselectivity of such a reaction would be a critical factor, influenced by the electronic and steric environment of the pyridine ring.
Copper-Catalyzed Amination Reactions
Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative to palladium-catalyzed methods for the formation of C-N bonds. njit.edu These reactions typically employ a copper(I) salt as the catalyst and are often carried out at higher temperatures than their palladium-catalyzed counterparts. The scope of copper-catalyzed aminations has been significantly expanded through the development of various ligands that facilitate the coupling process under milder conditions. njit.edu
The synthesis of aminopyridine derivatives through copper-catalyzed amination has been reported, highlighting the utility of this method for heterocyclic systems. For the synthesis of this compound, a potential pathway could involve the copper-catalyzed amination of a suitable 3-halo-5-chloro-2-methoxypyridine precursor.
Table 2: Typical Conditions for Copper-Catalyzed Amination of Aryl Halides
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 70-85 | njit.edu |
| Cu₂O | DMEDA | Cs₂CO₃ | Dioxane | 100 | 65-80 | |
| CuCl | N,N'-Diaryl diamine | K₃PO₄ | Toluene | 80 | 78-90 |
This table illustrates general conditions for copper-catalyzed amination reactions of aryl halides, providing a framework for the potential synthesis of the target compound.
Nucleophilic Aromatic Substitution Reactions for Pyridine Ring Modification
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack.
Amination Reactions with Lithium Amides
The reaction of halo- and methoxypyridines with lithium amides can proceed through a nucleophilic aromatic substitution mechanism to yield aminopyridines. A study on the reaction of 5-chloro-3-methoxypyridine with various lithium amides provides valuable insights into this transformation. In this work, the reaction of 5-chloro-3-methoxypyridine with lithium amides in THF or the corresponding free amine as a solvent led to the formation of 5-amino-3-methoxypyridine derivatives. This suggests that a similar approach, starting with a suitably substituted precursor, could potentially be employed to synthesize this compound.
The reaction proceeds via the formation of a Meisenheimer complex, a negatively charged intermediate, which then eliminates the leaving group to restore aromaticity.
Regioselectivity and Steric Hindrance in Substitution Reactions
The regioselectivity of nucleophilic aromatic substitution on substituted pyridines is governed by a combination of electronic and steric factors. Electron-withdrawing groups direct the incoming nucleophile to the ortho and para positions. In the case of 5-chloro-3-methoxypyridine, the chloro and methoxy groups influence the position of nucleophilic attack. The study by Newkome and coworkers demonstrated that the reaction with lithium amides predominantly yields the 5-amino substituted product, indicating a preference for substitution at the C5 position.
Steric hindrance also plays a crucial role. Bulky nucleophiles may face steric impediment when approaching a sterically crowded position on the pyridine ring, thus favoring attack at a less hindered site. The interplay of these electronic and steric effects ultimately determines the final product distribution.
Alternative Synthetic Routes
Cyclization Reactions for Pyridine Ring Formation
An alternative to modifying a pre-existing pyridine ring is the construction of the pyridine ring itself through cyclization reactions of acyclic precursors. While no direct cyclization to form this compound has been explicitly reported, the synthesis of a related compound, 6-chloro-2-chloromethyl-3H-imidazo-(b)pyridine, from 5-chloropyridine-2,3-diamine (B1270002) highlights the potential of cyclization strategies. This process involves the acetylation of the diamine followed by ring closure.
A plausible, albeit multi-step, approach to this compound could involve the synthesis of a suitable open-chain precursor containing the necessary carbon and nitrogen atoms, followed by a cyclization step to form the pyridine ring with the desired substitution pattern. For example, a patent describing the production of 2,3-diamino-6-methoxypyridine (B1587572) involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) followed by reduction, suggesting that functionalized pyridines can be built up from simpler precursors. google.com
Multi-component Reactions Involving Pyridine Moieties
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. wikipedia.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov The pyridine scaffold, and specifically aminopyridines, can be valuable components in such reactions.
While specific literature detailing the participation of this compound in multi-component reactions is not extensively documented, the inherent reactivity of the 3-aminopyridine moiety suggests its potential as a versatile building block in various MCRs. The amino group can act as a nucleophile, and the pyridine ring itself can participate in a variety of transformations.
One of the most well-known MCRs involving amines is the Ugi four-component reaction (Ugi-4CR) . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. wikipedia.org In this context, this compound could serve as the amine component.
Another relevant class of MCRs is the Hantzsch dihydropyridine (B1217469) synthesis , which is a three-component reaction between an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or a primary amine. acsgcipr.org Variations of this reaction could potentially incorporate a substituted aminopyridine.
Furthermore, the Groebke-Blackburn-Bienaymé reaction is a three-component reaction of an aldehyde, an isocyanide, and an α-aminoazine (such as 2-aminopyridine) to produce fused imidazo[1,2-a]pyridines and related heterocyclic systems. The 3-aminopyridine scaffold of the target compound could potentially undergo similar cyclocondensations.
The table below outlines a hypothetical multi-component reaction featuring this compound based on the principles of the Ugi reaction.
| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Potential Product |
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-((5-chloro-2-methoxypyridin-3-yl)amino)-2-phenylacetamide |
This table illustrates how the structural complexity can be rapidly increased from simple starting materials, a hallmark of multi-component reactions. The resulting product would incorporate fragments from all four reactants in a single synthetic operation.
Chemical Reactivity and Derivatization Studies of 5 Chloro 2 Methoxypyridin 3 Amine
Reactivity of the Amino Group
The amino group at the 3-position of the pyridine (B92270) ring is a primary site for reactions typical of aromatic amines, including acylations, amidations, and diazotization reactions.
Acylation and Amidation Reactions
The amino group of 5-Chloro-2-methoxypyridin-3-amine readily undergoes acylation and amidation reactions when treated with acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. These reactions are fundamental in peptide synthesis and the creation of a wide array of functionalized molecules. wikipedia.orgwikipedia.org For instance, the reaction of a similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid leads to the formation of the corresponding acetamide. chemscene.com This transformation highlights the nucleophilic character of the amino group, enabling the formation of a stable amide bond.
A variety of coupling reagents can be employed to facilitate the amidation of carboxylic acids with amines like this compound. wikipedia.org Common reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts. wikipedia.orgwikipedia.org Copper-catalyzed amidation has also proven effective for the N-arylation of amides with 2-chloropyridine (B119429) derivatives, suggesting a potential route for the derivatization of this compound. stackexchange.com
Table 1: Examples of Acylation and Amidation Reactions on Related Aminopyridines
| Reactant | Reagent | Product | Reference |
| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride, H₂SO₄ | N-(5-bromo-2-methylpyridin-3-yl)acetamide | chemscene.com |
| 2-chloropyridines | Amides, CuI, N,N-dimethylcyclohexane-1,2-diamine | N-(pyridin-2-yl)amides | stackexchange.com |
| Carboxylic Acids | Primary/Secondary Amines, N-chlorophthalimide, PPh₃ | Amides | wikipedia.org |
Diazotization and Coupling Reactions
The primary amino group of this compound can be converted to a diazonium salt through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). nih.gov The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent coupling reactions.
One of the most well-known applications of diazonium salts is the Sandmeyer reaction, which allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. wikipedia.orgnih.gov This provides a powerful method for introducing a range of functional groups onto the pyridine ring that might be difficult to install directly. While specific examples for this compound are not prevalent in the reviewed literature, the principles of the Sandmeyer reaction are broadly applicable to aromatic amines. wikipedia.orgnih.gov However, the strongly acidic and oxidizing conditions required for diazotization can be incompatible with sensitive functional groups on the heterocyclic ring, potentially leading to undesired side reactions or decomposition. echemi.com
In some cases, the Sandmeyer reaction has been successfully applied to other heterocyclic systems. For example, 2-amino-3-carbonitrile compounds have been converted to their corresponding 2-chloro derivatives via a Sandmeyer approach catalyzed by copper(II) chloride. nih.gov Similarly, a pyrimidine (B1678525) derivative underwent a Sandmeyer reaction to yield a 2-chloropyrimidine, which was then further functionalized. nih.gov These examples suggest that with careful optimization of reaction conditions, diazotization and subsequent Sandmeyer-type reactions could be a viable strategy for the derivatization of this compound.
Reactivity of the Chlorine Substituent
The chlorine atom at the 5-position serves as a key handle for introducing molecular diversity through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Displacement Reactions
A study on the closely related 5-chloro-3-methoxypyridine demonstrated that it reacts with various lithium amides to yield 5-aminated products. researchgate.netyoutube.com These reactions were typically carried out in THF or the corresponding free amine as a solvent. researchgate.netyoutube.com This indicates that the chlorine at the 5-position can be displaced by amine nucleophiles under appropriate conditions. Such reactions are often slower than those at the more activated 2- and 4-positions and may require heating. thieme-connect.com
Table 2: Nucleophilic Displacement of Chlorine in a Related Pyridine System
| Substrate | Nucleophile | Product | Reference |
| 5-chloro-3-methoxypyridine | Lithium amides (e.g., LDA, lithium n-butylamide) | 5-amino-3-methoxypyridine derivatives | researchgate.netyoutube.com |
Cross-Coupling Reactions at the Halogen Position
The chlorine atom provides a site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming biaryl compounds. It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than bromides or iodides, successful Suzuki couplings of chloropyridines have been reported. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids proceeds in moderate to good yields using a palladium catalyst. chemscene.com This suggests that this compound would be a viable substrate for similar transformations, likely requiring a suitable palladium catalyst and ligand system to achieve high efficiency.
The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a go-to method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. researchgate.net The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine (B1218219) ligand. This methodology has been successfully applied to the amination of 2-bromopyridines, indicating its potential for the C-N coupling of this compound with various primary and secondary amines. chem-station.com
Table 3: Examples of Cross-Coupling Reactions on Related Halopyridines
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |
| Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-aryl-2-methylpyridin-3-amines | chemscene.com |
| Buchwald-Hartwig | 2-bromopyridines | Volatile amines | Not specified | Secondary and tertiary aminopyridines | chem-station.com |
Reactivity of the Methoxy (B1213986) Group
O-demethylation of methoxy-substituted aromatic compounds can be achieved using various reagents. Strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are effective but can be harsh. Milder, more chemoselective methods have also been developed. For example, L-selectride has been shown to be an efficient reagent for the demethylation of various methoxypyridine derivatives, often with high selectivity over methoxybenzene analogues. researchgate.net Alkyl thiols, such as 1-dodecanethiol, in a high-boiling solvent like NMP, can also cleave methyl ethers. These methods provide pathways to convert the 2-methoxy group into a hydroxyl group, which can then be further functionalized.
In addition to cleavage, the methoxy group itself can sometimes be displaced by strong nucleophiles. A protocol for the nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide has been developed, allowing for the direct replacement of a methoxy group with an amino group. This offers a direct route to aminopyridines from their methoxy precursors.
Table 4: Reagents for the Demethylation of Methoxyarenes
| Reagent | Conditions | Comments | Reference |
| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to 0 °C) | Strong Lewis acid, highly reactive | |
| Aluminum chloride (AlCl₃) | Heating in CH₂Cl₂ or CH₃CN | Strong Lewis acid, less reactive than BBr₃ | |
| L-selectride | Reflux in THF | Chemoselective for methoxypyridines over methoxybenzenes | researchgate.net |
| 1-Dodecanethiol | Heating in NMP or DMSO | Odorless thiol, useful for substrates sensitive to strong acids | |
| 47% Hydrobromic acid (HBr) | Heating (approx. 130 °C) | Strong Brønsted acid |
Demethylation and Ether Cleavage Reactions
The methoxy group at the C2 position of this compound is an ether linkage that can be cleaved under specific, typically harsh, reaction conditions. This demethylation reaction is a critical transformation as it unmasks a hydroxyl group, leading to the formation of 3-amino-5-chloro-2-pyridone, a key intermediate for further functionalization.
Ether cleavage generally requires the use of strong acids, with hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr) being particularly effective. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism.
Reaction Mechanism:
Protonation: The strong acid protonates the oxygen atom of the methoxy group, converting it into a much better leaving group (a neutral methanol (B129727) molecule). masterorganicchemistry.com
Nucleophilic Attack: A halide ion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking the carbon of the methyl group. masterorganicchemistry.com
Displacement: This attack displaces the protonated ether group, resulting in the formation of a methyl halide (e.g., methyl iodide) and the corresponding pyridinol product. masterorganicchemistry.com
The resulting product, 3-amino-5-chloro-2-hydroxypyridine, exists in equilibrium with its pyridone tautomer, which is often the more stable form.
Table 1: General Demethylation Reaction of this compound
| Reactant | Reagents | Major Product | By-product |
| This compound | Strong acid (e.g., HBr, HI), Heat | 3-Amino-5-chloro-2-hydroxypyridine (and/or its pyridone tautomer) | Methyl Halide (e.g., CH₃Br, CH₃I) |
Oxidation Reactions
The functional groups on this compound present sites for oxidation reactions. The primary amino group at the C3 position is particularly susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, aromatic amines can be converted into various functional groups, including nitroso or nitro compounds.
For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) could potentially oxidize the amino group to a nitroso or nitro group. The pyridine nitrogen itself can also be oxidized to an N-oxide using appropriate reagents. Such transformations are fundamental in modifying the electronic properties and biological activity of the molecule. The hydroxyl group formed from the ether cleavage described previously can also be oxidized to an aldehyde or carboxylic acid under certain conditions. pipzine-chem.com
Table 2: Potential Oxidation Products
| Starting Material | Oxidizing Agent | Potential Product |
| This compound | Peroxy acids (e.g., m-CPBA) | 5-Chloro-2-methoxy-3-nitropyridine or 5-Chloro-2-methoxy-3-nitrosopyridine |
| 3-Amino-5-chloro-2-hydroxypyridine | Strong oxidants | 3-Amino-5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
Derivatization for Analytical and Biological Applications
The strategic modification, or derivatization, of this compound is crucial for its use in both analytical detection and in the exploration of its biological potential.
Enhancing Detection in Spectroscopic Techniques
In analytical chemistry, particularly for techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to enhance the detection of target molecules. nih.gov The primary amino group of this compound is an ideal handle for such modifications.
By reacting the amine with a suitable derivatizing agent, a tag can be attached that imparts desirable properties. nih.gov These properties can include:
Chromophores: For enhanced ultraviolet-visible (UV-Vis) detection.
Fluorophores: For highly sensitive fluorescence detection.
Ionizable groups: To improve ionization efficiency in mass spectrometry, leading to lower detection limits. mdpi.com
Common derivatization reagents for primary amines include Dansyl chloride, Dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). nih.gov These reagents react with the amine to form stable derivatives that are more easily detected and quantified. For example, Dansyl chloride reacts with the primary amine to produce a highly fluorescent sulfonamide derivative, significantly improving analytical sensitivity.
Table 3: Common Derivatizing Agents for the Amine Group
| Derivatizing Agent | Tag Properties | Analytical Advantage |
| Dansyl chloride (Dansyl-Cl) | Fluorescent, High proton affinity | Enhanced fluorescence detection and MS ionization efficiency. nih.gov |
| Dabsyl chloride (Dabsyl-Cl) | Chromophoric | Strong UV-Vis absorbance for improved detection. nih.gov |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fluorescent | Useful for detection under highly acidic chromatography conditions. nih.gov |
| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Positively charged | Efficiently derivatizes primary amines, improving ionization for MS detection. mdpi.com |
Synthesis of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound to improve its efficacy and other pharmacological properties. mdpi.commdpi.com this compound serves as a versatile scaffold for generating libraries of analogs for such studies. nih.govnih.gov
Key modification points on the molecule include:
The Amino Group (C3): The primary amine can be acylated to form various amides or alkylated to form secondary and tertiary amines. These changes alter the hydrogen-bonding capacity and basicity of the group.
The Chloro Group (C5): The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of different alkyl, aryl, or heteroaryl groups to probe steric and electronic requirements at this position.
The Methoxy Group (C2): As discussed, this group can be cleaved to a hydroxyl group, which can then be further alkylated to produce a series of ether analogs (e.g., ethoxy, propoxy) to investigate the impact of steric bulk at the C2 position.
By systematically synthesizing and testing these analogs, researchers can determine which structural features are essential for biological activity, guiding the design of more potent and selective compounds. mdpi.com For example, reacting the parent compound with a series of aromatic aldehydes could yield Schiff base derivatives, which could then be reduced to stable secondary amines, introducing a variety of arylmethyl substituents for SAR analysis.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Investigations
Quantum mechanical calculations offer a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical nature.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of reactivity; a smaller gap suggests higher reactivity. researchgate.net In related molecules studied via DFT, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino and methoxy (B1213986) groups, while the LUMO is distributed over the electron-deficient regions of the pyridine (B92270) ring. This separation of orbitals facilitates intramolecular charge transfer (ICT). For a similar compound, an energy gap of 3.08 eV was found, indicating significant chemical reactivity and potential for biological activity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies (Note: Data below is illustrative of typical values obtained for similar heterocyclic compounds in computational studies.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.4 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map uses a color scale to denote different potential regions: red indicates negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. uni-muenchen.deresearchgate.net
For 5-Chloro-2-methoxypyridin-3-amine, the MEP map would be expected to show:
Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, as these are the most electronegative atoms and potential hydrogen bond acceptors.
Positive Potential (Blue): Located around the hydrogen atoms of the amine group, making them potential hydrogen bond donors.
Amphoteric Potential: The chlorine atom can exhibit a unique dual nature, with a region of positive electrostatic potential (known as a σ-hole) along the C-Cl bond axis, allowing it to act as a halogen bond donor. researchgate.net
Studies on related 3-methoxy flavones have shown that negative MEP regions are directly related to their biological activity. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. It is instrumental in drug discovery for evaluating the potential of a compound to interact with a specific biological target. nih.gov
In molecular docking simulations, this compound would be placed into the binding pocket of a target protein to analyze its binding mode and affinity. The results are typically reported as a binding energy score (e.g., in kcal/mol), where a more negative value signifies a stronger interaction. nih.gov
Analysis of docked complexes reveals the specific amino acid residues involved in the interaction. For this molecule, key interactions would likely include:
Hydrogen Bonding: The amine group (donor) and the pyridine nitrogen (acceptor) are prime candidates for forming hydrogen bonds with polar amino acid residues like serine, threonine, or the peptide backbone. nih.gov
Hydrophobic Interactions: The pyridine ring and the methyl group of the methoxy substituent can engage in hydrophobic interactions with nonpolar residues such as alanine, valine, and leucine. nih.gov
Halogen Bonding: The chlorine atom can form halogen bonds with electron-rich atoms like oxygen or sulfur in certain amino acid side chains.
A study on a similar compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, when docked with bovine serum albumin (BSA), showed interactions with hydrophobic (Ala-209, Val-481), polar (Trp-213, Ser-201), and charged (Arg-217, Asp-450) residues, with a calculated free binding energy of -26.63 kJ mol⁻¹. nih.gov These findings illustrate the types of interactions that guide the binding of such substituted heterocycles to protein targets. nih.gov
Binding Affinity Prediction
The prediction of binding affinity is a cornerstone of computational drug design, estimating the strength of the interaction between a ligand, such as a derivative of this compound, and its biological target. While specific binding affinity data for the parent compound is not extensively published, the principles of prediction rely on its structural features. The chlorine atom at the 5-position and the methoxy group at the 2-position are known to influence the electronic and steric properties of the molecule, which in turn can affect its binding affinity and specificity for target proteins like enzymes or receptors.
Computational methods, such as molecular docking and free energy calculations, are employed to model these interactions. For instance, in related structures, the presence and nature of substituents on the pyridine or associated rings are critical. Studies on similar heterocyclic compounds demonstrate that bulky substituents can sometimes decrease potency, suggesting a delicate balance in size and electronics for optimal binding. nih.gov Physicochemical properties, which can be predicted computationally, also play a role. For (5-chloro-2-methoxypyridin-3-yl)methanamine, a closely related structure, collision cross section (CCS) values have been predicted, providing insight into the molecule's shape and size in the gas phase, which can be correlated with its interaction potential. uni.lu
Identification of Molecular Targets
The 2-methoxypyridin-3-amine (B1301888) scaffold is a versatile building block for designing inhibitors targeting a range of biologically significant molecules. Its derivatives have been investigated for activity against several key enzymes and receptors implicated in disease.
PI3K/mTOR: A study focused on developing Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) dual inhibitors utilized 5-bromo-2-methoxypyridin-3-amine (B1520566), a structural analogue, as a key intermediate. nih.gov This suggests that the 5-chloro variant could also serve as a foundational structure for creating inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.
Gamma-Secretase: Methoxypyridine-containing scaffolds have been successfully incorporated into gamma-secretase modulators (GSMs). nih.gov These molecules are of interest in the treatment of Alzheimer's disease. The introduction of the methoxypyridine motif improved both the activity and solubility of the compounds, indicating that derivatives of this compound could be explored for this therapeutic target. nih.gov
Phosphoinositide-specific phospholipase C (PI-PLC): Thieno[2,3-b]pyridines, which share a heterocyclic core, have shown anti-proliferative activity proposed to be mediated through the inhibition of PI-PLC. mdpi.com This highlights another potential avenue for the development of agents based on the pyridine framework.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds by correlating changes in chemical structure with biological activity. drugdesign.orgwikipedia.org These analyses provide a systematic approach to drug design, guiding the synthesis of more potent and selective molecules. drugdesign.org For scaffolds related to this compound, SAR and QSAR have been instrumental in identifying key structural features that govern their biological effects. nih.govnih.gov
QSAR models formulate a mathematical relationship between the chemical's properties (predictors) and its biological activity (response). wikipedia.org This allows for the prediction of activity for new, unsynthesized compounds, saving time and resources. wikipedia.orgnih.gov
Substituent Effects on Biological Activity
The biological activity of compounds derived from the 2-methoxypyridine (B126380) scaffold is highly dependent on the nature and position of its substituents. nih.govnih.gov The introduction of a chlorine atom, for example, is a common strategy in medicinal chemistry that can substantially improve the intrinsic biological activity of a molecule. eurochlor.org
In one study on cytotoxic pyridine-3-carbonitrile (B1148548) derivatives, which are structurally related, the following observations were made:
Halogen Substitution: Replacing a 4-chlorobenzene substituent with a 4-bromobenzene (compound 5d ) increased cytotoxic activity against cancer cell lines. nih.gov
Electron-Withdrawing Groups: The introduction of a nitro group at the 3 or 4-position of the phenyl ring (compounds 5g and 5h ) resulted in potent inhibition of cancer cell lines. nih.gov
Hydrophilic Groups: Adding a methoxy group was found to increase activity, suggesting that hydrophilic substituents on an attached phenyl ring can be beneficial. nih.gov
Table 1: Effect of substituents on the cytotoxic activity of pyridine-3-carbonitrile derivatives. Data sourced from a study on related compounds. nih.gov
In another series of PI3K/mTOR inhibitors derived from a methoxypyridine core, the substituent on an attached oxazole (B20620) ring was crucial for activity. nih.gov Amide groups were found to be beneficial for ligand-receptor interaction, with N-alkyl amides of moderate size, such as isopropyl, showing the best inhibitory activity. nih.gov Both excessively small and large alkyl groups led to a decrease in activity. nih.gov
Table 2: Influence of amide substituents on PI3Kα inhibitory activity in a series of methoxypyridine derivatives. Data from a study on related compounds. nih.gov
Predictive Modeling for Compound Design
Predictive modeling, primarily through QSAR, uses the data generated from SAR studies to build computational models that can forecast the biological activity or other properties (like toxicity) of novel chemical structures. wikipedia.orgnih.gov These models serve as crucial guidelines for further structural modifications, helping to prioritize which compounds to synthesize and test. nih.gov
The process involves identifying molecular descriptors that correlate with the observed activity. These descriptors can quantify various physicochemical properties such as lipophilicity (logP), electronic effects, and steric parameters. nih.govresearchgate.net For example, a QSAR model might reveal that the anticancer activity of a series of compounds is positively correlated with a specific electronic parameter and negatively correlated with molecular size.
By establishing a statistically valid mathematical equation (e.g., Activity = f(descriptor1, descriptor2) + error), medicinal chemists can rationally design new derivatives of this compound. wikipedia.org For instance, if the model indicates that higher electron density in a particular region enhances binding, new substituents can be chosen to achieve this effect. This approach accelerates the drug discovery process by focusing synthetic efforts on candidates with the highest probability of success.
Table of Mentioned Compounds
Biological Activities and Pharmacological Investigations of 5 Chloro 2 Methoxypyridin 3 Amine Analogs
Anticancer Activity
Derivatives built upon scaffolds related to 5-Chloro-2-methoxypyridin-3-amine have demonstrated notable efficacy as anticancer agents. Their mechanisms of action are often centered on the inhibition of key enzymes that regulate cell growth and survival, leading to the arrest of the cell cycle and programmed cell death in malignant cells.
Inhibition of Kinase Pathways (e.g., PI3Kα, MPS1, Aurora kinases)
The anticancer effects of many pyridine-based compounds are attributed to their ability to inhibit protein kinases, enzymes that are frequently overactive in cancer. rsc.org
PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell proliferation and survival, and its alpha isoform (PI3Kα) is often mutated and overactivated in various cancers. nih.govacs.org A series of sulfonamide methoxypyridine derivatives were developed as potent PI3K/mTOR dual inhibitors, with the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure showing strong PI3K inhibitory activity. mdpi.com The synthesis of these inhibitors often starts from precursors like 5-bromo-2-methoxypyridin-3-amine (B1520566). mdpi.com Other related structures, such as imidazo[1,2-a]pyridine (B132010) derivatives, have also been identified as potent and selective PI3Kα inhibitors, with lead compounds showing IC50 values in the nanomolar range. nih.gov Similarly, the Guareschi pyridine (B92270) scaffold has been utilized to design selective PI3Kα inhibitors. nih.gov
MPS1 Inhibition: Monopolar spindle 1 (Mps1) is a crucial kinase for the spindle assembly checkpoint, a key process in cell division, making it an attractive target for cancer therapy. nih.govnih.gov Various pyridine-containing heterocyclic compounds have been developed as potent Mps1 inhibitors. For instance, pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent Mps1 inhibitors, with compound 31 exhibiting an IC50 value of 2.596 nM. nih.gov Other scaffolds, including triazolopyridines (Mps-BAY1) and imidazopyrazines (Mps-BAY2a), also inhibit human MPS1 with IC50 values between 1 and 10 nM. nih.gov
Aurora Kinase Inhibition: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have emerged as a significant class of Aurora kinase inhibitors. nih.govnih.gov Optimization of this scaffold led to compounds like 51 (CCT137690) , which potently inhibits Aurora-A, Aurora-B, and Aurora-C with IC50 values of 0.015 µM, 0.025 µM, and 0.019 µM, respectively. nih.gov Further modifications have aimed to create isoform-selective inhibitors, leading to derivatives with high selectivity for Aurora-A over Aurora-B. acs.org Another class, 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines, also shows potent and selective Aurora A kinase inhibitory activity. exlibrisgroup.com
Table 1: Inhibition of Kinase Pathways by this compound Analogs
| Kinase Target | Analog Scaffold | Lead Compound/Example | IC50 Value | Reference |
|---|---|---|---|---|
| PI3Kα | Imidazo[1,2-a]pyridine | Compound 35 | 150 nM | nih.gov |
| MPS1 | Pyrazolo[3,4-b]pyridine | Compound 31 | 2.596 nM | nih.gov |
| MPS1 | Triazolopyridine | Mps-BAY1 | 1-10 nM | nih.gov |
| Aurora A | Imidazo[4,5-b]pyridine | Compound 51 (CCT137690) | 0.015 µM | nih.gov |
| Aurora B | Imidazo[4,5-b]pyridine | Compound 51 (CCT137690) | 0.025 µM | nih.gov |
| Aurora C | Imidazo[4,5-b]pyridine | Compound 51 (CCT137690) | 0.019 µM | nih.gov |
Cell Cycle Arrest and Apoptosis Induction
A primary consequence of kinase inhibition by these pyridine analogs is the disruption of the cell division cycle and the activation of apoptosis, or programmed cell death.
For example, a potent imidazo[1,2-a]pyridine-based PI3Kα inhibitor was shown to induce cell cycle arrest and apoptosis in T47D breast cancer cells. nih.gov The inhibition of Mps1 kinase by compounds such as Mps-BAY1 and Mps-BAY2a leads to severe mitotic errors, including incorrect chromosome alignment and premature anaphase. nih.gov These defects ultimately trigger mitotic catastrophe, a form of cell death executed through the intrinsic pathway of apoptosis. nih.gov
Other related heterocyclic analogs also demonstrate this activity. A novel pyrrolo[2,3-d]pyrimidine derivative, MCS-C2, was found to induce G1 phase cell cycle arrest and apoptosis in LNCaP prostate cancer cells. nih.gov This effect was mediated by the activation of the p53 tumor suppressor pathway and its downstream target, p21WAF1/CIP1. nih.gov Similarly, a dispiropiperazine derivative, SPOPP-3, was shown to arrest the cell cycle at the G2/M phase and induce apoptosis, necrosis, and DNA damage in SW480 human cancer cells. nih.gov
Activity Against Specific Cancer Cell Lines
The anticancer potential of this compound analogs has been confirmed through their activity against a variety of human cancer cell lines.
Sulfonyl-α-L-amino acid derivatives incorporating a 5-Chloro-2-methoxy-benzoyl moiety displayed antiproliferative activity against several cell lines. ekb.eg Specifically, compounds 5 , 14 , and 18 were most active against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines, with IC50 values of 51.9, 54.2, and 59.7 µg/ml, respectively. ekb.eg
Imidazo[4,5-b]pyridine-based Aurora kinase inhibitors have shown efficacy in solid tumor models. Compound 51 (CCT137690) effectively inhibited the growth of SW620 colon carcinoma xenografts in vivo. nih.gov Another dual FLT3/Aurora kinase inhibitor from this class, 27e , was identified as a preclinical candidate for acute myeloid leukemia (AML), showing potent antiproliferative activity in MV4-11 human AML cells. acs.orgacs.org
Other pyridine-containing hybrids have also shown broad activity. A Ciminalum–thiazolidinone hybrid, compound 2h , was highly active against leukemia (MOLT-4), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines, with GI50 concentrations below 0.02 μM. nih.gov
Table 2: Anticancer Activity of Analogs Against Specific Cell Lines
| Compound/Analog Class | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Sulfonyl-L-cysteine derivative (5 ) | HEPG2 (Liver) | IC50 | 51.9 µg/ml | ekb.eg |
| Sulfonyl-L-glutamine derivative (14 ) | MCF7 (Breast) | IC50 | 54.2 µg/ml | ekb.eg |
| Sulfonyl-L-tryptophan derivative (18 ) | PaCa2 (Pancreas) | IC50 | 59.7 µg/ml | ekb.eg |
| Imidazo[4,5-b]pyridine (51 ) | SW620 (Colon) | In vivo | Tumor growth inhibition | nih.gov |
| Ciminalum-thiazolidinone (2h ) | MOLT-4 (Leukemia) | GI50 | < 0.01 µM | nih.gov |
| Ciminalum-thiazolidinone (2h ) | SW-620 (Colon) | GI50 | < 0.01 µM | nih.gov |
| 5-chloro-indole-2-carboxylate (3e ) | LOX-IMVI (Melanoma) | IC50 | 0.96 µM | nih.gov |
| 5-chloro-indole-2-carboxylate (3b ) | MCF-7 (Breast) | IC50 | 32 nM | nih.gov |
Antimicrobial and Antibacterial Activities
In addition to their anticancer properties, pyridine-based structures have been investigated for their ability to combat microbial infections, including those caused by drug-resistant pathogens.
Activity Against Bacterial Strains (e.g., MRSA, Escherichia coli)
The pyridine nucleus is a key component in a variety of compounds designed to target bacteria. nih.gov Methicillin-resistant Staphylococcus aureus (MRSA) is a significant public health threat, and pyridine derivatives have shown promise as anti-MRSA agents. researchgate.net Pyrimidinones and pyrimidinthiones coupled with a pyridine moiety have been synthesized and evaluated against MRSA, with some compounds showing minimum inhibitory concentration (MIC) values as low as 8 µg/mL. researchgate.net Furthermore, 1,2,3-triazole-pyridine hybrids have demonstrated growth inhibition activity against both planktonic and sessile MRSA cells. rsc.org
Substituted pyridine derivatives have also been tested against Gram-negative bacteria like Escherichia coli. nih.gov A study on pyrazolo[3,4-b]pyridine derivatives showed that some compounds exhibited moderate activity against both S. aureus and E. coli. japsonline.com Functionally substituted pyridine carbohydrazides were also developed, with one derivative showing a two-fold superior MIC value against Pseudomonas aeruginosa compared to the standard ampicillin/cloxacillin combination. nih.gov
Table 3: Antibacterial Activity of Pyridine Analogs
| Analog Class | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Pyridine-coupled Pyrimidinthione | MRSA | MIC | 8 µg/mL | researchgate.net |
| 1,2,3-triazole-pyridine hybrid | MRSA | IC50 | 34.94 µM | rsc.org |
| Pyrazolo[3,4-b]pyridine | E. coli | Inhibition Zone | 16 mm | japsonline.com |
| Pyridine carbohydrazide | P. aeruginosa | MIC | 2-fold better than standard | nih.gov |
Antifungal Properties
The structural versatility of pyridine has also been harnessed to develop agents with antifungal properties. chempanda.com Pyridine carbohydrazides have shown remarkable effects against multidrug-resistant (MDR) strains of Candida spp. nih.gov Compound 6 from this series was potent against four MDR Candida strains, with MIC values ranging from 16-24 µg/mL, which was superior to the broad-spectrum antifungal drug fluconazole. nih.gov
Other modifications to create pyridine-based antifungals include the synthesis of quaternized chitosan (B1678972) derivatives. mdpi.com These compounds exhibited significantly enhanced antifungal activity against pathogens like Fusarium oxysporum compared to unmodified chitosan, with some derivatives showing over 90% inhibition at a concentration of 1.0 mg/mL. mdpi.com The position of the nitrogen atom on the pyridine ring was found to influence the antifungal activity. mdpi.com
Enzyme Inhibition Studies
Analogs of this compound have been the subject of various enzyme inhibition studies, demonstrating their potential as scaffolds for the development of targeted therapeutics. These investigations have primarily focused on their ability to inhibit key enzymes involved in critical cellular processes, such as bacterial survival and host inflammatory responses.
Phosphopantetheinyl transferase (PptT) is a vital enzyme for the survival and virulence of Mycobacterium tuberculosis (Mtb), making it an attractive target for the development of new tuberculosis treatments. nih.gov Researchers have explored the replacement of the amidinourea moiety in known PptT inhibitors with other chemical groups, leading to the identification of 2,6-diaminopyridine (B39239) scaffolds as active PptT inhibitors. nih.gov These diaminopyridine analogs represent a structural variation of the core this compound.
In one study, a series of 2,6-diaminopyridine derivatives were synthesized and evaluated for their ability to inhibit Mtb PptT. nih.gov The synthesis involved palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to attach different aniline (B41778) and alkylamine fragments to a dihalogenated pyridine core. nih.gov The resulting compounds were tested for their inhibitory activity, and a structure-activity relationship was established. For instance, compound 3a in the study, which closely resembled a previously reported inhibitor, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.71 μM against PptT. nih.gov
| Compound ID | Structure | PptT IC₅₀ (μM) | Mtb MIC₉₀ (μM) |
| 3a | Resembles AU 8918 | 0.71 | 42 |
| 3b | N-methyl analog of 3a | - | - |
| 3c-3e | Branched, extended, or acetylated terminal group | Inactive against PptT | Modest |
Data sourced from a study on heterocyclic replacements of amidinoureas as PptT inhibitors. nih.gov
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases like rheumatoid arthritis. nih.gov A series of novel acrylamide-based DHODH inhibitors have been designed and synthesized. nih.gov While not direct analogs of this compound, the design strategy started from a 2-acrylamidobenzoic acid analog, highlighting a potential bioisosteric relationship. nih.gov
The optimization of this series led to the discovery of potent inhibitors with IC₅₀ values in the nanomolar range. For example, compounds 42 , 53 , and 54 exhibited IC₅₀ values of 41, 44, and 32 nmol/L, respectively. nih.gov The structure-activity relationship studies indicated that incorporating hydrophobic dual-ring structures, such as 2,3-dihydro-1H-inden-5-yl and 5,6,7,8-tetrahydronaphthalen-2-yl groups, enhanced the inhibitory activity. nih.gov
| Compound ID | Key Structural Feature | DHODH IC₅₀ (μmol/L) |
| 22 | 2,3-dihydro-1H-inden-5-yl analog | 0.252 |
| 23 | 5,6,7,8-tetrahydronaphthalen-2-yl analog | 0.115 |
| 42 | Optimized acrylamide (B121943) derivative | 0.041 |
| 53 | Optimized acrylamide derivative | 0.044 |
| 54 | Optimized acrylamide derivative | 0.032 |
Data sourced from a study on acrylamide derivatives as DHODH inhibitors. nih.gov
Modulation of Cellular Processes and Signaling Pathways
Analogs of this compound have been shown to modulate various cellular processes and signaling pathways, demonstrating their potential in cancer therapy and other diseases.
One area of investigation is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell proliferation, survival, and metabolism. nih.gov A series of sulfonamide methoxypyridine derivatives were synthesized as PI3K/mTOR dual inhibitors, using 5-bromo-2-methoxypyridin-3-amine as a starting material. nih.gov These compounds were generated through a Suzuki coupling reaction to form the key carbon-carbon bond. nih.gov
Another important signaling pathway targeted by analogs of this scaffold is the one involving phosphoinositide phospholipase C (PI-PLC). Thieno[2,3-b]pyridines, which can be considered as structurally related analogs, have been identified as potent inhibitors of cancer cell growth by interfering with phospholipid metabolism through PI-PLC inhibition. mdpi.com The anti-proliferative activity of these compounds was evaluated against MDA-MB-231 and HCT116 cancer cell lines. mdpi.com The most potent derivatives, 7h and 7i , displayed IC₅₀ concentrations in the range of 25–50 nM. mdpi.com
Furthermore, a derivative containing a substituted chloro-methoxypyridine core, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid (18n ), has been identified as a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4). nih.gov MCT4 is critical for lactate (B86563) efflux in tumor cells, and its inhibition can lead to reduced cellular viability. nih.gov
Other Reported Biological Activities (e.g., Antithrombolytic, Biofilm Inhibition)
Beyond enzyme and signaling pathway modulation, analogs of this compound have demonstrated other significant biological activities.
An important example is the development of the antithrombotic agent Rivaroxaban (BAY 59-7939), an oral, direct Factor Xa inhibitor. scispace.comnih.gov While its core structure is an oxazolidinone, it contains a 5-chlorothiophene moiety, which shares the "5-chloro" substitution pattern with the parent compound. scispace.com The 5-chlorothiophene group plays a crucial role in the binding of the inhibitor to the S1 subsite of Factor Xa. scispace.com The 5-bromothiophene derivative also showed subnanomolar inhibitory potency. scispace.com
In the area of infectious diseases, 2,4-disubstituted pyridine derivatives have been reported to be effective against Mycobacterium tuberculosis biofilms. nih.gov These compounds exhibited significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli. nih.gov Specifically, compounds 11 and 15 from the study were shown to inhibit biofilm formation, with compound 11 causing an approximately 80% decrease in the viability of tubercle bacilli within the biofilm at a concentration of 0.4 μg/ml. nih.gov
| Compound ID | Target/Activity | Key Findings |
| Rivaroxaban (BAY 59-7939) | Factor Xa Inhibition (Antithrombotic) | Highly potent and selective oral inhibitor. scispace.comnih.gov |
| 17 | Factor Xa Inhibition | 5-bromothiophene analog with IC₅₀ of 0.4 nM. scispace.com |
| 11 (pyridine derivative) | M. tuberculosis Biofilm Inhibition | ~80% reduction in biofilm viability at 0.4 μg/ml. nih.gov |
| 15 (pyridine derivative) | M. tuberculosis Biofilm Inhibition | Inhibited biofilm formation at 0.6 μg/ml. nih.gov |
Data compiled from studies on antithrombotic agents and anti-biofilm pyridine derivatives. scispace.comnih.govnih.gov
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies
Future synthetic efforts for 5-Chloro-2-methoxypyridin-3-amine and its derivatives are expected to move beyond traditional methods towards more efficient and versatile catalytic systems. The development of novel methodologies will likely focus on enhancing yield, purity, and the complexity of the molecules that can be constructed.
One promising avenue is the expanded use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This technique has been successfully employed for the synthesis of related N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, where an amino group is used to flexibly link quinolinyl and pyridinyl segments researchgate.net. Applying similar strategies could allow for the efficient coupling of this compound with a wide array of aryl and heteroaryl partners, opening up new chemical space for drug discovery.
Furthermore, advancements in nucleophilic aromatic substitution (SNAr) reactions are anticipated. Research on analogous compounds has demonstrated that SNAr reactions can be performed under acidic conditions or optimized to proceed in a one-pot fashion, significantly improving process efficiency mdpi.com. For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine has been achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) rsc.org. Adapting such streamlined, high-yield processes will be a key focus for the industrial-scale production of this compound derivatives.
Advanced Spectroscopic and Analytical Characterization Techniques
The unambiguous identification and characterization of this compound and its complex derivatives necessitate the use of advanced analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routine, future research will increasingly rely on more sophisticated versions of these technologies.
High-resolution mass spectrometry (HRMS) will be indispensable for confirming the elemental composition of novel compounds with high precision. Advanced 2D-NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), will be crucial for the definitive assignment of proton and carbon signals, especially in structurally complex molecules where multiple isomers are possible. For related bromo-analogs, techniques like HPLC and LC-MS are already standard for ensuring purity and identity arxiv.org.
In addition to structural elucidation, physical property characterization will become more detailed. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be employed to determine melting points, thermal stability, and decomposition profiles, which are critical parameters for pharmaceutical development and materials science applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of new molecules based on the this compound scaffold. These computational tools can accelerate the discovery process by predicting molecular properties, identifying novel therapeutic targets, and planning optimal synthetic routes. nih.govresearchgate.net
ML models, particularly deep neural networks, can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps or to propose entire retrosynthetic pathways. arxiv.orgnih.gov This approach, known as computer-aided synthesis planning (CASP), can significantly reduce the time and resources spent on trial-and-error laboratory work. nih.govacs.org For example, transformer-based models, inspired by natural language processing, can treat chemical reactions as a translation problem, converting a target molecule's structure (represented as a SMILES string) into a set of viable reactants. mdpi.comchemrxiv.org
In drug discovery, AI algorithms can screen virtual libraries of compounds derived from this compound against biological targets. mdpi.com By predicting properties like binding affinity, solubility, and toxicity, these models can prioritize the most promising candidates for synthesis and experimental testing. researchgate.netrsc.org This data-driven approach allows researchers to explore vast chemical spaces more efficiently and to design molecules with optimized therapeutic profiles from the outset. mdpi.comnih.gov
Exploration of New Therapeutic Applications
The pyridine (B92270) scaffold is a cornerstone of medicinal chemistry, found in thousands of drugs with diverse biological activities. researchgate.netresearchgate.net The this compound framework is a prime candidate for the development of new therapeutics targeting a range of diseases.
Emerging research on structurally similar methoxypyridine derivatives has revealed significant potential in several key areas:
Neurodegenerative Diseases: Methoxypyridine-containing compounds have been developed as potent gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. These molecules aim to reduce the production of toxic amyloid-beta (Aβ42) peptides in the brain rsc.org. Other derivatives are being investigated as PET imaging agents to visualize α-synuclein aggregates, a hallmark of Parkinson's disease, enabling better diagnosis and monitoring of disease progression researchgate.net.
Oncology: The related precursor, 5-Chloro-2-methoxy-3-nitropyridine, has been shown to induce apoptosis in breast cancer cells and demonstrated potent activity against liver cancer cell lines, suggesting the scaffold's potential in developing new anticancer agents researchgate.net. Pyridine derivatives are also being designed as CDK2 inhibitors to halt cancer cell proliferation semanticscholar.org.
Infectious Diseases: The pyridine nucleus is a well-established pharmacophore in the development of antibacterial agents nih.gov. Future research could focus on modifying the this compound structure to create novel antibiotics capable of overcoming multidrug-resistant bacterial strains nih.gov.
Investigation of In Vivo Efficacy and Toxicity Profiles
Translating promising in vitro results into effective and safe therapeutics requires rigorous in vivo evaluation. Future research on derivatives of this compound will heavily focus on their pharmacokinetic (PK) and toxicological profiles in living organisms.
Comprehensive in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening will be the first step. As demonstrated with methoxypyridine-based gamma-secretase modulators, this involves assessing key parameters such as metabolic stability in liver microsomes, inhibition of cytochrome P450 (CYP) enzymes, and potential for hERG channel inhibition, which is linked to cardiotoxicity rsc.org.
Subsequent in vivo studies in animal models are crucial. For CNS drug candidates, a key objective is to determine if the compound can cross the blood-brain barrier (BBB) to reach its therapeutic target rsc.org. PET imaging studies in non-human primates have already been used to confirm the BBB penetration and brain washout kinetics of related imaging agents researchgate.net. These studies provide essential data on drug exposure, efficacy in disease models, and potential off-target toxicities, guiding the selection of candidates for clinical development.
| Parameter | Test System | Result for Analog 22d rsc.org |
| CYP Inhibition (IC₅₀) | Recombinant CYP Isoforms | >25 µM (for 2C9, 2D6, 3A4) |
| hERG Inhibition (IC₅₀) | Patch-clamp on HEK-293 cells | 7.9 µM |
| Plasma Protein Binding | Mouse Plasma | 99.1% |
| Brain Penetration | J20 Mice | Yes |
Sustainable and Green Chemistry Approaches in Synthesis
The chemical industry is increasingly adopting sustainable and green chemistry principles to minimize environmental impact and improve cost-effectiveness. Future manufacturing processes for this compound and its derivatives will incorporate these approaches.
A key focus will be the use of environmentally benign solvents, particularly water. Research has shown that SNAr and Mannich-like reactions can be performed sequentially in water, leading to quantitative yields and simplifying product isolation mdpi.com. The development of novel surfactants can facilitate organic reactions in aqueous nanomicelles, further reducing the reliance on volatile organic solvents mdpi.com.
Process intensification through one-pot or tandem reactions is another critical area. Combining multiple synthetic steps into a single operation, as demonstrated in the synthesis of the antimalarial drug Pyronaridine, reduces waste, energy consumption, and processing time mdpi.com. Additionally, the development of recyclable and non-toxic reagents, such as triazine-based dehydro-condensation agents, presents a more sustainable alternative for reactions like amide bond formation, which could be relevant for further derivatization of the amine group on the target compound rsc.org. These green methodologies not only lower the environmental footprint but also enhance the economic viability of large-scale chemical production rsc.org.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇ClN₂O | |
| Molecular Weight | 158.59 g/mol | |
| Melting Point | 93–98°C (similar analogs) | |
| Solubility | Soluble in DCM, ethanol |
Basic: How can researchers confirm the identity and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR : ¹H NMR (DMSO-d₆) should show signals for methoxy (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and amine protons (broad, δ ~5.5 ppm) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%). Retention time ~8.2 min under 60:40 acetonitrile/water .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 159.04 .
Advanced: What strategies optimize regioselectivity during functionalization reactions of this compound?
Methodological Answer:
- Directing Groups : The methoxy group acts as an ortho/para director, while the amine directs meta substitution. For cross-coupling (e.g., Suzuki), use Pd catalysts (e.g., Pd(PPh₃)₄) to target the chloro position .
- Protection/Deprotection : Protect the amine with Boc groups to prevent unwanted side reactions during halogenation .
Advanced: How to resolve contradictions in reaction yields reported for phosphonylation of this compound?
Methodological Answer:
- Contradiction Source : Varying yields (e.g., 40–75%) may arise from solvent polarity (DMF vs. THF) or catalyst loading.
- Troubleshooting :
Advanced: What computational methods predict the electronic effects of substituents on reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to map electrostatic potential surfaces. The chloro group withdraws electron density, enhancing NAS reactivity at C-5 .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Advanced: How to elucidate reaction mechanisms for amide coupling involving this compound?
Methodological Answer:
- Mechanistic Probes :
Advanced: Why does chlorination of analogous pyridines yield varying byproducts?
Methodological Answer:
- Regioselectivity : Competing pathways (e.g., C-4 vs. C-5 chlorination) depend on steric effects. Use bulky directing groups (e.g., TMS-ethynyl) to block undesired positions .
Basic: How to assess the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Stability Studies :
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
